molecular formula C13H19N3O B3199077 1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide CAS No. 1016764-97-8

1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide

Cat. No. B3199077
CAS RN: 1016764-97-8
M. Wt: 233.31 g/mol
InChI Key: BEJRQTFUGCKCLC-UHFFFAOYSA-N
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Description

“1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide” is a biochemical used for proteomics research . It has a molecular formula of C13H19N3O and a molecular weight of 233.31 .


Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and 1H NMR .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Synthesis and Evaluation of Ligands for D2-like Receptors

Research indicates that arylcycloalkylamines, including phenyl piperidines and their arylalkyl substituents, play a crucial role in the potency and selectivity of binding affinity at D2-like receptors. These pharmacophoric groups are essential in several antipsychotic agents. A study explored the contributions of 4'-fluorobutyrophenones and 3-methyl-7-azaindoles to the selectivity and potency of synthesized agents at D2-like receptors, demonstrating the complex interplay between arylalkyl moieties and the overall structure in determining receptor affinity (Sikazwe et al., 2009).

Stereochemistry in Drug Development

The stereochemistry of phenylpiracetam and its derivatives highlights the relationship between the configuration of stereocenters and the biological properties of enantiomers. This research is pivotal in understanding how structural variations can impact the pharmacological profile of compounds, emphasizing the importance of stereochemistry in the development of CNS agents (Veinberg et al., 2015).

Exploration of Functional Chemical Groups

A comprehensive literature search identified functional chemical groups that could serve as lead molecules for synthesizing compounds with potential CNS activity. This investigation underscores the vast diversity of heterocycles, highlighting the significance of nitrogen, sulfur, and oxygen in forming pharmacologically active compounds (Saganuwan, 2017).

Advanced Oxidation Processes in Environmental Chemistry

The degradation of acetaminophen by advanced oxidation processes (AOPs) was reviewed, focusing on kinetics, mechanisms, by-products, and environmental implications. This research illustrates the application of chemical knowledge in addressing environmental challenges, providing insights into the biotoxicity and degradation pathways of pharmaceutical contaminants (Qutob et al., 2022).

Piperazine Derivatives in Therapeutic Use

The pharmaceutical applications of piperazine derivatives have been extensively reviewed, demonstrating the versatility of this chemical moiety in the development of a broad spectrum of therapeutic agents. This review encapsulates the structural diversity and pharmacological potential of piperazine-based molecules, underscoring their significance in drug discovery (Rathi et al., 2016).

Mechanism of Action

Piperidine derivatives, including “1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide”, have been found to be potent dopamine reuptake inhibitors . They have also shown to relieve pain and achieve analgesia in mice .

properties

IUPAC Name

1-[(3-aminophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-12-3-1-2-10(8-12)9-16-6-4-11(5-7-16)13(15)17/h1-3,8,11H,4-7,9,14H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJRQTFUGCKCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401233816
Record name 1-[(3-Aminophenyl)methyl]-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016764-97-8
Record name 1-[(3-Aminophenyl)methyl]-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016764-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Aminophenyl)methyl]-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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